molecular formula C24H17F3N4O2 B14804203 N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide CAS No. 1638194-04-3

N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide

Cat. No.: B14804203
CAS No.: 1638194-04-3
M. Wt: 450.4 g/mol
InChI Key: XHABLRZVDSDYMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically includes:

    Formation of the imidazo[1,2-b]pyridazin-3-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethynyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylation reagents.

    Final coupling to form the benzamide structure: This step involves the use of amide bond formation techniques, often employing coupling reagents like EDCI or HATU.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- involves the inhibition of kinase activity. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells expressing the target kinase .

Comparison with Similar Compounds

Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- can be compared with other kinase inhibitors, such as:

    Imatinib: A well-known BCR-ABL kinase inhibitor used in the treatment of CML.

    Dasatinib: Another BCR-ABL inhibitor with a broader spectrum of activity.

    Nilotinib: A selective BCR-ABL inhibitor with improved potency and selectivity.

The uniqueness of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- lies in its ability to inhibit the T315I mutant of BCR-ABL kinase, which is resistant to many other inhibitors .

Properties

CAS No.

1638194-04-3

Molecular Formula

C24H17F3N4O2

Molecular Weight

450.4 g/mol

IUPAC Name

N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide

InChI

InChI=1S/C24H17F3N4O2/c1-15-4-5-17(11-16(15)7-9-20-13-28-22-3-2-10-29-31(20)22)23(33)30-19-8-6-18(14-32)21(12-19)24(25,26)27/h2-6,8,10-13,32H,14H2,1H3,(H,30,33)

InChI Key

XHABLRZVDSDYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CO)C(F)(F)F)C#CC3=CN=C4N3N=CC=C4

Origin of Product

United States

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